molecular formula C23H21ClN4O3 B2726627 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide CAS No. 946268-65-1

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2726627
CAS RN: 946268-65-1
M. Wt: 436.9
InChI Key: ALUYVPYAOURDQK-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study discusses the metabolism of chloroacetamide herbicides, including compounds structurally related to the queried compound, in human and rat liver microsomes. The research sheds light on the complex metabolic pathways involved in the biotransformation of these herbicides, which could be crucial for understanding the environmental and health impacts of similar compounds (Coleman et al., 2000).

Design and Synthesis of Melatonin Receptor Ligands

A novel class of compounds, including imidazo[1,2-a]pyridines, was designed and synthesized, demonstrating their potential as melatonin receptor ligands. This study highlights the application of structural analogs in designing new therapeutic agents targeting specific receptors (El Kazzouli et al., 2011).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Research on the inhibition of fatty acid synthesis by chloroacetamides in the green alga Scenedesmus acutus indicates the potential of chloroacetamide compounds, including those structurally related to the queried chemical, in affecting lipid metabolism in biological systems. This finding could have implications for understanding the mode of action of herbicides and designing new compounds with specific biochemical targets (Weisshaar & Böger, 1989).

Imidazo[1,2-b]pyridazines and Central Nervous System Activities

The study on the syntheses and central nervous system activities of substituted imidazo[1,2-b]pyridazines and related compounds explores their potential as therapeutic agents. This research is indicative of the broad applicability of compounds with the imidazo[1,2-b]pyridazine core in developing drugs for CNS disorders (Barlin et al., 1992).

Antiulcer Drugs and H2-Receptor Antagonists

The synthesis and evaluation of imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds as a novel class of histamine H2-receptor antagonists demonstrate the potential application of structurally similar compounds in the treatment of ulcers. This study exemplifies the therapeutic relevance of such compounds in gastroenterology (Katsura et al., 1992).

Mechanism of Action

It acts as an antagonist for the 5-HT2A receptor, with a claimed 100x selectivity over the closely related 5-HT2C receptor .

  • Synthesis Analysis

    • The synthesis involves a two-stage process:
      • Stage 2 : The resulting compound is treated with sodium hydrogencarbonate in water and ethyl acetate .
  • properties

    IUPAC Name

    N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H21ClN4O3/c1-3-31-17-7-4-15(5-8-17)12-22(29)26-19-13-16(6-9-18(19)24)20-14-28-21(25-20)10-11-23(27-28)30-2/h4-11,13-14H,3,12H2,1-2H3,(H,26,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ALUYVPYAOURDQK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H21ClN4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    436.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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